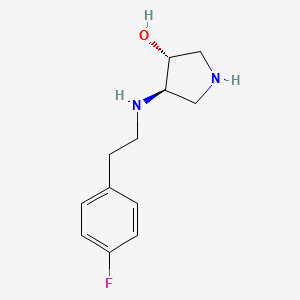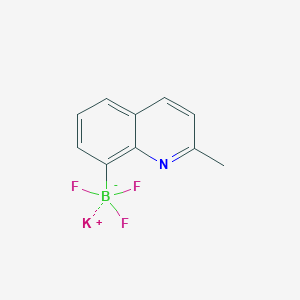
Potassium trifluoro(2-methylquinolin-8-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(2-methylquinolin-8-yl)borate is an organoboron compound with the molecular formula C10H8BF3KN. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylquinolin-8-yl)borate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-methylquinoline with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
化学反応の分析
Types of Reactions
Potassium trifluoro(2-methylquinolin-8-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学的研究の応用
Potassium trifluoro(2-methylquinolin-8-yl)borate has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for various studies, including drug development and protein labeling.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism by which potassium trifluoro(2-methylquinolin-8-yl)borate exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
Potassium quinoline-8-trifluoroborate: Similar in structure but lacks the methyl group at the 2-position.
Potassium trifluoro(pyrrolidin-1-yl)methylborate: Contains a pyrrolidine ring instead of the quinoline ring.
Uniqueness
Potassium trifluoro(2-methylquinolin-8-yl)borate is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the methyl group at the 2-position of the quinoline ring enhances its reactivity in certain chemical reactions compared to its analogs .
特性
分子式 |
C10H8BF3KN |
|---|---|
分子量 |
249.08 g/mol |
IUPAC名 |
potassium;trifluoro-(2-methylquinolin-8-yl)boranuide |
InChI |
InChI=1S/C10H8BF3N.K/c1-7-5-6-8-3-2-4-9(10(8)15-7)11(12,13)14;/h2-6H,1H3;/q-1;+1 |
InChIキー |
ORBDDYUKCMRHCZ-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C2C(=CC=C1)C=CC(=N2)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


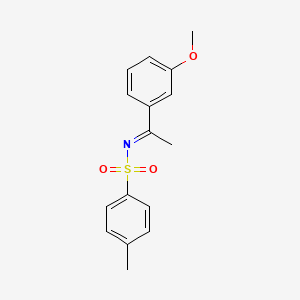
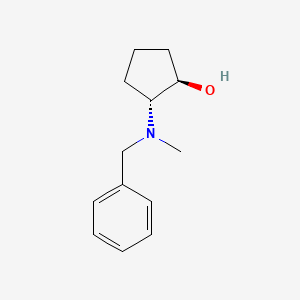
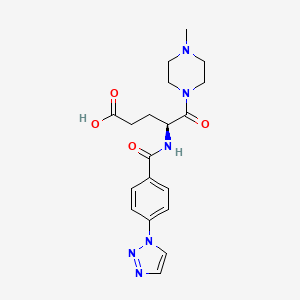
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13355190.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355193.png)
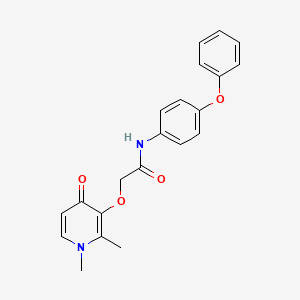
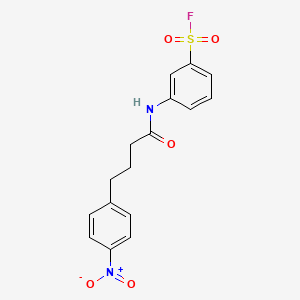
![3-[(Methylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355216.png)

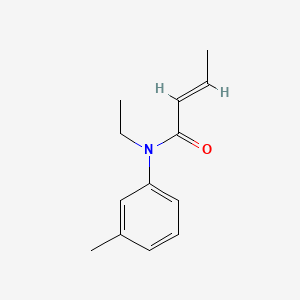
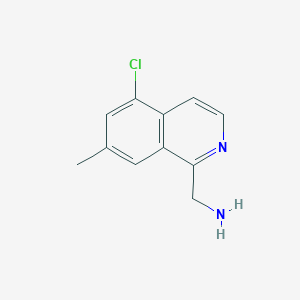
![6-(Naphthalen-1-ylmethyl)-3-[(propan-2-ylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355236.png)
![3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}propanamide](/img/structure/B13355240.png)
